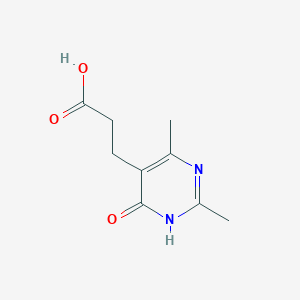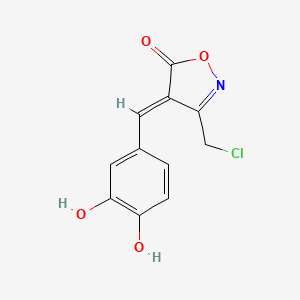
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one
描述
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one, or CMIDI, is an organic compound with a wide range of applications in scientific research. It is a substituted isoxazol-5-one that is synthesized through the reaction of 4-chloromethyl-3-hydroxybenzaldehyde and hydroxylamine hydrochloride. The compound is a white solid and is soluble in water and organic solvents. CMIDI is used in biochemical and physiological studies due to its ability to inhibit enzymes and modulate gene expression.
作用机制
CMIDI is an inhibitor of enzymes that are involved in the metabolism of fatty acids and lipids. It inhibits the activity of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). It also inhibits the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), an enzyme involved in cholesterol synthesis. CMIDI also modulates the expression of genes involved in cell cycle progression, apoptosis, and inflammation.
生化和生理效应
The biochemical and physiological effects of CMIDI are dependent on the concentration used. At low concentrations, CMIDI is able to inhibit the activity of FAS, ACC, and HMGCR. This leads to decreased fatty acid and cholesterol synthesis, which can lead to reduced levels of serum cholesterol and triglycerides. At higher concentrations, CMIDI is able to modulate the expression of genes involved in cell cycle progression, apoptosis, and inflammation. This can lead to decreased cell proliferation and increased apoptosis, which can lead to reduced inflammation and improved health outcomes.
实验室实验的优点和局限性
The advantages of using CMIDI in lab experiments include its high solubility in water and organic solvents, its low toxicity, and its ability to inhibit enzymes and modulate gene expression. The main limitation of using CMIDI in lab experiments is its low yield. The yield of the reaction is approximately 80%, which can lead to lower yields of the desired product.
未来方向
For the use of CMIDI in scientific research include further studies on its biochemical and physiological effects. Additionally, further research could be conducted on its ability to modulate gene expression and its potential therapeutic applications. Other potential future directions include exploring its ability to inhibit other enzymes and its potential use as a tool for drug discovery. Additionally, further research could be conducted on its ability to modulate gene expression in cancer, diabetes, and neurological diseases.
科学研究应用
CMIDI is widely used in scientific research due to its ability to inhibit enzymes and modulate gene expression. It is used as a tool to study the effects of enzyme inhibition and gene expression on various biological processes. It has been used to study the effects of enzyme inhibition on cell proliferation, apoptosis, and inflammation. It has also been used to study the effects of gene expression on cancer, diabetes, and neurological diseases.
属性
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(3,4-dihydroxyphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-5-8-7(11(16)17-13-8)3-6-1-2-9(14)10(15)4-6/h1-4,14-15H,5H2/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYWFCBMPZRTE-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=NOC2=O)CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=NOC2=O)CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



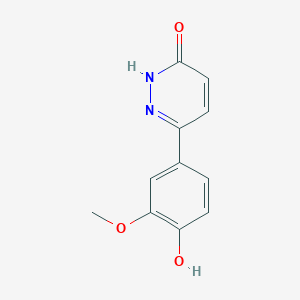
![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)
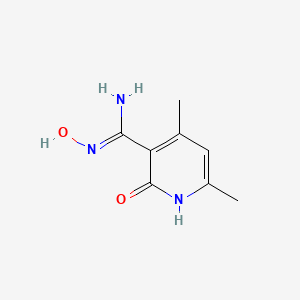

![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)
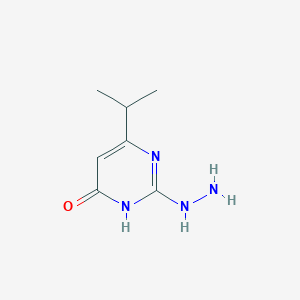
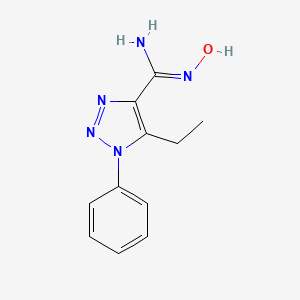
![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)
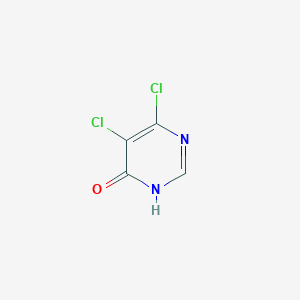

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)

